molecular formula C24H29N3O4S B11509360 2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B11509360
M. Wt: 455.6 g/mol
InChI Key: RASLJPRMYGDCGI-UHFFFAOYSA-N
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Description

2-{1-ETHYL-3-[(4-METHOXYPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-PROPOXYPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes an imidazolidinone core, a methoxyphenyl group, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-ETHYL-3-[(4-METHOXYPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-PROPOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with ethylamine to form an intermediate, which is then reacted with a thiourea derivative to form the imidazolidinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{1-ETHYL-3-[(4-METHOXYPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-PROPOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{1-ETHYL-3-[(4-METHOXYPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-PROPOXYPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-ETHYL-3-[(4-METHOXYPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-PROPOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-ETHYL-3-[(4-METHOXYPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-PROPOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H29N3O4S

Molecular Weight

455.6 g/mol

IUPAC Name

2-[1-ethyl-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C24H29N3O4S/c1-4-14-31-20-12-8-18(9-13-20)25-22(28)15-21-23(29)26(5-2)24(32)27(21)16-17-6-10-19(30-3)11-7-17/h6-13,21H,4-5,14-16H2,1-3H3,(H,25,28)

InChI Key

RASLJPRMYGDCGI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)OC)CC

Origin of Product

United States

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